Keap1-Nrf2-IN-16
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Overview
Description
Keap1-Nrf2-IN-16 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. By inhibiting this interaction, this compound can activate the Nrf2 pathway, leading to the expression of various cytoprotective genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions and scale-up processes. This includes the use of automated synthesis platforms and continuous flow reactors to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Keap1-Nrf2-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Keap1-Nrf2-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and its role in oxidative stress response.
Biology: Investigated for its potential to modulate cellular defense mechanisms against oxidative damage.
Medicine: Explored as a therapeutic agent for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of novel drugs and therapeutic strategies targeting the Keap1-Nrf2 pathway .
Mechanism of Action
Keap1-Nrf2-IN-16 exerts its effects by binding to the Kelch-like ECH-associated protein 1, preventing it from interacting with nuclear factor erythroid 2-related factor 2. This inhibition allows nuclear factor erythroid 2-related factor 2 to translocate into the nucleus, where it binds to antioxidant response elements (ARE) and drives the expression of cytoprotective genes. These genes encode enzymes involved in detoxification, antioxidant defense, and maintenance of cellular redox homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Keap1-Nrf2-IN-1
- Keap1-Nrf2-IN-2
- Keap1-Nrf2-IN-3
- Keap1-Nrf2-IN-4
- Keap1-Nrf2-IN-5
Uniqueness
Keap1-Nrf2-IN-16 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it exhibits improved pharmacokinetic properties and a better safety profile, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C73H114N16O26 |
---|---|
Molecular Weight |
1631.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H114N16O26/c1-10-38(8)59(71(112)82-46(73(114)115)19-24-53(76)92)87-69(110)51-17-14-28-89(51)72(113)50(31-37(6)7)86-67(108)48(32-40-15-12-11-13-16-40)84-62(103)42(20-25-55(94)95)78-54(93)34-77-70(111)60(39(9)90)88-65(106)45(22-27-57(98)99)80-63(104)44(21-26-56(96)97)81-68(109)49(33-58(100)101)85-66(107)47(30-36(4)5)83-64(105)43(18-23-52(75)91)79-61(102)41(74)29-35(2)3/h11-13,15-16,35-39,41-51,59-60,90H,10,14,17-34,74H2,1-9H3,(H2,75,91)(H2,76,92)(H,77,111)(H,78,93)(H,79,102)(H,80,104)(H,81,109)(H,82,112)(H,83,105)(H,84,103)(H,85,107)(H,86,108)(H,87,110)(H,88,106)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,59-,60-/m0/s1 |
InChI Key |
CHFWRHMYWKNWOD-AQDAXDPNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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